molecular formula C33H37N3O7S B10849853 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849853
M. Wt: 619.7 g/mol
InChI Key: KSGNCVYBLWHGKD-DOWNBTJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KNI-10216 is a small molecular drug that has been investigated primarily as an inhibitor of Plasmodium Plasmepsin 2, an enzyme associated with malaria . This compound is part of a class of molecules designed to target specific proteases, making it a valuable tool in the study and potential treatment of malaria.

Preparation Methods

The synthesis of KNI-10216 involves multiple steps, typically starting with the preparation of key intermediates followed by their assembly into the final product. The synthetic route often includes:

    Formation of Intermediates: This involves the preparation of specific building blocks through reactions such as alkylation, acylation, and condensation.

    Assembly of the Final Product: The intermediates are then combined under controlled conditions, often involving catalytic hydrogenation, to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Industrial production methods would scale up these laboratory procedures, optimizing reaction conditions and using larger reactors to produce the compound in bulk.

Chemical Reactions Analysis

KNI-10216 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups within the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation is commonly used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups within the molecule, enhancing its activity or stability.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying protease inhibitors and their interactions with target enzymes.

    Biology: The compound is used to investigate the biological pathways involved in malaria and other diseases.

    Medicine: KNI-10216 is being explored as a potential therapeutic agent for treating malaria, given its ability to inhibit Plasmodium Plasmepsin 2.

    Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes for similar drugs.

Mechanism of Action

KNI-10216 exerts its effects by inhibiting the activity of Plasmodium Plasmepsin 2, an enzyme critical for the survival of the malaria parasite . The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the parasite’s ability to process hemoglobin, ultimately leading to its death.

Comparison with Similar Compounds

KNI-10216 can be compared with other protease inhibitors such as KNI-10729 and KNI-10683 . These compounds share similar mechanisms of action but differ in their specific structures and target enzymes. KNI-10216 is unique in its high specificity for Plasmodium Plasmepsin 2, making it particularly effective against malaria.

Similar Compounds

    KNI-10729: Another protease inhibitor with a similar structure but different target specificity.

    KNI-10683: A related compound with modifications that alter its binding affinity and activity.

By understanding the unique properties and applications of KNI-10216, researchers can continue to explore its potential in various scientific and medical fields.

Properties

Molecular Formula

C33H37N3O7S

Molecular Weight

619.7 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(3-hydroxyphenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H37N3O7S/c1-33(2)30(31(41)35-28-24-14-7-6-11-21(24)16-26(28)38)36(19-44-33)32(42)29(40)25(15-20-9-4-3-5-10-20)34-27(39)18-43-23-13-8-12-22(37)17-23/h3-14,17,25-26,28-30,37-38,40H,15-16,18-19H2,1-2H3,(H,34,39)(H,35,41)/t25-,26+,28-,29-,30+/m0/s1

InChI Key

KSGNCVYBLWHGKD-DOWNBTJOSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)O)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)O)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.